

Structural Elucidation of -Methyl-2-Chlorophenylalanine: A Comparative NMR Guide

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Compound of Interest

Compound Name: 2-amino-2-(2-chlorophenyl)propanoic Acid
CAS No.: 500698-02-2
Cat. No.: B2895715

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Product Focus: **2-amino-2-(2-chlorophenyl)propanoic Acid** Common Name:

-Methyl-2-chlorophenylalanine Application: Non-proteinogenic amino acid scaffold for peptide mimetics and conformational constraints.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In drug discovery,

-disubstituted amino acids are critical for constraining peptide backbone conformation, often inducing helical structures (e.g.,

-helix) and improving metabolic stability against proteases.

This guide provides a structural analysis of **2-amino-2-(2-chlorophenyl)propanoic acid**.

Unlike standard Phenylalanine (Phe), this molecule possesses a quaternary

-carbon and an ortho-chloro substituent. These structural modifications drastically alter the ¹H NMR spectral landscape.

Key Diagnostic Features:

- Loss of
 - Proton Signal: The signature
 - proton multiplet of Phe (approx. 3.9–4.0 ppm) is replaced by a quaternary center.
- Appearance of Methyl Singlet: A sharp 3H singlet appears in the aliphatic region (1.5–1.8 ppm).
- Diastereotopic
 - Protons: Due to the chiral quaternary center, the benzylic methylene protons become magnetically non-equivalent, splitting into an AB system (unlike the simpler doublet often seen in achiral analogs).
- Aromatic Deshielding: The 2-chloro substituent breaks the magnetic equivalence of the aromatic ring, creating a distinct splitting pattern compared to the unsubstituted phenyl ring.

Experimental Methodology

To ensure reproducibility and accurate spectral assignment, the following protocol utilizes DMSO-

. While D

O is common for amino acids, it suppresses exchangeable protons (NH

/COOH) which are vital for purity assessment in synthetic intermediates.

Protocol: Sample Preparation & Acquisition

Reagents:

- Analyte: **2-amino-2-(2-chlorophenyl)propanoic acid** (>95% purity).

- Solvent: DMSO-
(99.9% D) + 0.03% TMS (v/v).
- Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Workflow:

- Weighing: Dispense 10–15 mg of the solid acid into a clean vial.
- Solvation: Add 600
L of DMSO-
. Vortex for 30 seconds.
 - Note: If the zwitterionic form resists solvation, add 10
L of DCI or TFA-
to protonate the carboxylate and break the lattice, though this will shift NH signals.
- Acquisition Parameters (400 MHz or higher):
 - Pulse Sequence:zg30 (30° pulse angle).
 - Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the quaternary methyl).
 - Scans (NS): 16–32.
 - Temperature: 298 K.[1]

Spectral Interpretation & Comparative Analysis

The following section compares the target molecule against Standard Phenylalanine and -Methylphenylalanine to highlight the specific shifts caused by the chloro- and methyl-substituents.

Comparative Data Table (¹H NMR in DMSO-)

Feature	Target: -Methyl-2-Cl-Phe	Comparator A: Phenylalanine (Phe)	Comparator B: - Methylphenylalanine
-Position	Quaternary (No Signal)	3.5–4.0 ppm (dd or m, 1H)	Quaternary (No Signal)
-Methyl	1.5–1.7 ppm (s, 3H)	N/A	1.4–1.6 ppm (s, 3H)
-CH	3.2–3.6 ppm (AB quartet, 2H)	2.9–3.2 ppm (dd, 2H)	3.0–3.2 ppm (AB q, 2H)
Aromatic	4H, Multiplet (Asymmetric)	5H, Multiplet (7.2–7.4 ppm)	5H, Multiplet (7.2–7.4 ppm)
Amine (NH)	Broad s (Exchangeable)	Broad s	Broad s
Key Difference	Diastereotopic AB system + Cl-shift	-H coupling present	Symmetric aromatic ring

Detailed Region Analysis

Region 1: The Aliphatic Zone (1.0 – 4.0 ppm)

- The Methyl Singlet (

1.6 ppm): This is the most distinct marker of the reaction success (e.g., alkylation of an enolate). It appears as a sharp singlet because it is attached to a quaternary carbon and has no vicinal protons to couple with.

- The Diastereotopic Methylene (

3.4 ppm):

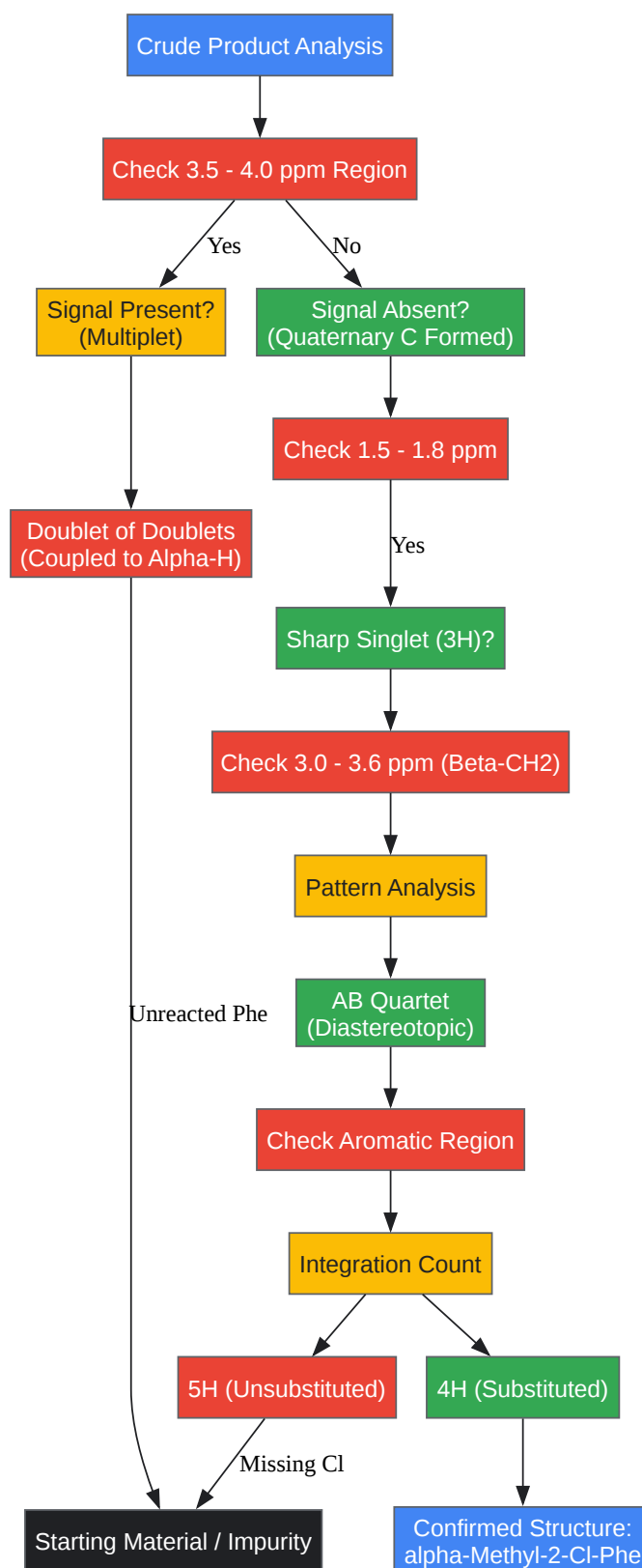
- Mechanism:[2] The C2 center is chiral.[3] Consequently, the two protons on C3 (benzylic) "see" different magnetic environments. They are diastereotopic.
- Appearance: Instead of a singlet or a simple doublet, you will observe an AB quartet (two doublets leaning toward each other) with a large geminal coupling constant (Hz).
- Contrast: In standard Phenylalanine, these protons couple to the -proton, creating a dd (doublet of doublets). In the target molecule, the -proton is gone, so the splitting is purely geminal between the two -protons.

Region 2: The Aromatic Zone (7.0 – 7.6 ppm)

- The Ortho-Chloro Effect:
 - The 2-chloro substituent exerts a deshielding effect and steric hindrance.
 - The symmetry of the phenyl ring is broken. Unlike the 5-proton multiplet of Phe, the target molecule shows a 4-proton pattern.
 - H-3 and H-6 Differentiation: The proton adjacent to the Chlorine (H-3) and the proton adjacent to the methylene bridge (H-6) will shift distinctively, often widening the aromatic range compared to the unsubstituted analog.

Logic Flow & Assignment Strategy

The following diagram illustrates the decision-making process for confirming the structure of **2-amino-2-(2-chlorophenyl)propanoic acid** using NMR.



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Figure 1: Structural assignment logic tree. Green paths indicate confirmation of the target

-disubstituted amino acid.

Troubleshooting & Common Pitfalls

Rotational Barriers

The steric bulk of the ortho-chloro group combined with the

-methyl group can restrict rotation around the C

-C

bond.

- Observation: Broadening of the AB quartet or aromatic signals at room temperature.
- Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 40–50°C in DMSO-
often sharpens the signals by accelerating conformational exchange.

Water Suppression Artifacts

If using a solvent suppression pulse sequence (e.g., zgpr) to remove water from wet DMSO:

- Risk: The
-methyl signal (
1.6 ppm) is far enough from water (
3.3 ppm) to be safe, but ensure the excitation bandwidth covers the full range.
- Recommendation: Use standard 1D proton (zg30) first. Only use suppression if the water peak overlaps with the critical
-CH
AB quartet (
3.2–3.6 ppm).

References

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Sources

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